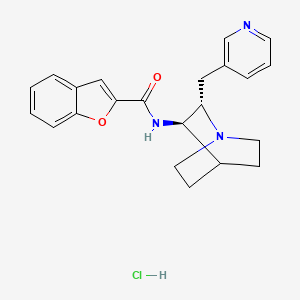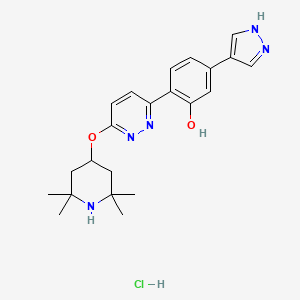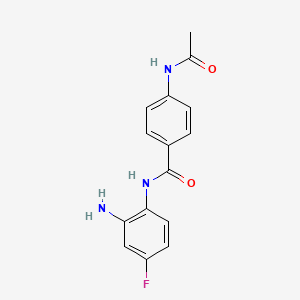![molecular formula C24H33N3O4S B606415 N-[3-(1-金刚烷氧基)丙基]-3-(6-甲基-1,1-二氧化-2H-1,2,4-苯并噻二嗪-3-基)丙酰胺 CAS No. 896684-04-1](/img/structure/B606415.png)
N-[3-(1-金刚烷氧基)丙基]-3-(6-甲基-1,1-二氧化-2H-1,2,4-苯并噻二嗪-3-基)丙酰胺
描述
BTD is a selective TRPC5 activator with selectivity for TRPC5 over other TRP channels. BTD also activates TRPC1:5 and TRPC4:5 heteromers.
科学研究应用
合成与结构分析
- 合成和生物活性分析:化合物N-[3-(1-金刚烷氧基)丙基]-3-(6-甲基-1,1-二氧化-2H-1,2,4-苯并噻二嗪-3-基)丙酰胺已被合成和结构分析。例如,一项研究报告了相关化合物的合成,并进行了详细的结构分析,提供了对其针对特定靶标(如结核分枝杆菌)的潜在生物活性的见解(Bai等人,2012)。
抗菌活性
- 抗菌特性:研究表明,该化合物的衍生物具有显着的抗菌活性。具有相似结构的化合物已被发现对细菌和真菌表现出显着的活性,突出了开发新的抗菌剂的潜力(Evren等人,2020)。
除草剂活性
- 除草剂潜力:研究已经合成并测试了类似化合物的除草剂活性。例如,一项研究报告了相关化合物的除草剂活性,表明其在农业应用中的潜在用途(Liu等人,2008)。
抗病毒特性
- 抗HCV活性:有证据表明,该化合物的衍生物可能具有抗病毒特性,特别是针对丙型肝炎病毒(HCV)。研究已经探索了相关化合物的合成和HCV NS5B聚合酶抑制特性,表明它们作为抗HCV药物的潜力(Wang等人,2009)。
在各种应用中的生物活性
- 各种生物活性:各种研究表明,类似的化合物具有广泛的生物活性。这包括在利尿剂、镇痛剂和抗惊厥药中的潜在应用,表明了广泛的药理学可能性(Ukrainets等人,2017)。
作用机制
Target of Action
The primary target of BTD is the Transient Receptor Potential Canonical Channel 5 (TRPC5) . TRPC5 is a type of ion channel found in various tissues throughout the body, playing a crucial role in cellular functions such as signal transduction and ion homeostasis .
Mode of Action
BTD acts as a potent and selective activator of the TRPC5 ion channel . It can also activate heteromeric channels composed of TRPC5 and its closest relatives, TRPC1 or TRPC4 . The activation induced by BTD is long-lasting, reversible, and sensitive to the TRPC5 inhibitor clemizole .
Pharmacokinetics
It is known that btd is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability and distribution.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of BTD. For instance, BTD is typically stored at temperatures between -10 to -25°C to maintain its stability .
属性
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADKMPRWFBOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?
A1: 2,1,3-Benzothiadiazole (BTD) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make BTD-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].
Q2: How does the structure of BTD-based molecules influence their optical properties?
A2: The incorporation of electron-donating or electron-withdrawing substituents onto the BTD core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].
Q3: Can you provide an example of how BTD derivatives are used in organic solar cell applications?
A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing BTD units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the BTD arms, they demonstrated fine-tuning of the energy levels and overall device performance.
Q4: How does the planarity of BTD-based molecules affect their properties and potential applications?
A4: Planarity plays a crucial role in the self-assembly and charge transport properties of BTD-based materials. For example, a planar BTD-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].
Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of BTD derivatives?
A5: Introducing TMS groups to BTD derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.
Q6: How do researchers investigate the electronic structure of BTD-based thin films?
A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of BTD-based thin films [].
Q7: Can you elaborate on the use of BTD derivatives as fluorescence imaging probes?
A7: Fluorescent BTD derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.
Q8: Are there any examples of BTD-based metal complexes in scientific literature?
A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by BTD units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)




![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)
![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)